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Compound of Interest

Compound Name: veratrine

Cat. No.: B1232203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of veratrine's effects on voltage-gated sodium

channel (Nav) kinetics with other known channel-modifying agents. The information herein is

supported by experimental data to aid in the selection of appropriate pharmacological tools for

research and drug discovery.

Comparative Analysis of Sodium Channel
Modulators
Veratrine and its active component, veratridine, are plant-derived alkaloids that act as sodium

channel activators.[1] They bind to site 2 on the α-subunit of voltage-gated sodium channels,

leading to persistent channel activation.[2] This action is characterized by a hyperpolarizing

shift in the voltage-dependence of activation and the inhibition of channel inactivation, resulting

in a prolonged influx of sodium ions.[1][2] For comparison, other compounds that modify

sodium channel kinetics through various mechanisms are presented below.

Table 1: Quantitative Comparison of Veratrine and Alternative Sodium Channel Modulators on

Nav1.7
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Parameter Veratridine
Deltamethri
n

Aconitine
Batrachoto
xin (BTX)

Grayanotox
in

Primary

Effect

Persistent

Activation

Prolonged

Opening,

Enhanced

Slow

Inactivation

Persistent

Activation

Persistent

Activation

Persistent

Activation

Binding Site Site 2
Pyrethroid

Receptor Site
Site 2 Site 2 Site 2

Target

Channel

(Data)

hNav1.7 hNav1.7

hNav1.5, Rat

Skeletal

Muscle

rNav1.5c Nav1.4

Activation

(V½)

Shifts from

-21.64 mV to

-28.14 mV (at

75 µM)[1][3]

No significant

change on

Nav1.1[4]

Hyperpolarizi

ng shift of

~-15 to -30

mV[5]

Hyperpolarizi

ng shift

Hyperpolarizi

ng shift

Steady-State

Inactivation

(V½)

Shifts from

-59.39 mV to

-73.78 mV (at

75 µM)[1][3]

Hyperpolarizi

ng shift on

Nav1.6 (-56.6

mV to -64.5

mV)[4]

Hyperpolarizi

ng shift of

~-20 mV[6]

N/A

Eliminates

fast

inactivation[7]

IC₅₀ (Peak

Current)

18.39 µM[1]

[3]
N/A N/A N/A N/A

EC₅₀

(Sustained

Current)

9.53 µM[1][3] N/A N/A N/A N/A

Use-

Dependency
Yes[1] Yes[8] Yes Yes Yes

Note: Direct quantitative comparisons on the same channel subtype are limited in the literature.

Data is presented from various studies and should be interpreted with caution.
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Experimental Protocols
The primary technique for validating the effects of these compounds on sodium channel

kinetics is whole-cell patch-clamp electrophysiology.

Cell Preparation
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the

human Nav1.7 channel are commonly used.[1][9] Cells are cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-

Streptomycin, and a selection antibiotic (e.g., G418).[9]

Transfection (for transient expression): Cells are transfected with the plasmid DNA encoding

the Nav1.7 α-subunit using a suitable transfection reagent. Experiments are typically

performed 24-48 hours post-transfection.

Electrophysiological Recording
Solutions:

External Solution (in mM): 140 NaCl, 2 CsCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

pH adjusted to 7.4 with NaOH.[10]

Internal (Pipette) Solution (in mM): 60 NaCl, 90 CsCl, 2 KCl, 1.5 CaCl₂, 1 MgCl₂, 10

HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.[10]

Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier and

data acquisition system.[1] Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

Procedure:

A giga-ohm seal is formed between the pipette tip and the cell membrane.

The cell membrane is ruptured to achieve the whole-cell configuration.

The cell is held at a holding potential of -120 mV.[9]
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A series of voltage-clamp protocols are applied to measure different aspects of channel

kinetics.

Voltage-Clamp Protocols
Activation Protocol:

From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g.,

from -80 mV to +40 mV in 5 mV increments for 50 ms).[9]

Record the peak inward current at each voltage step.

Convert peak currents to conductance (G) and plot against the test potential. Fit the data

with a Boltzmann function to determine the half-maximal activation voltage (V½).[11]

Steady-State Inactivation Protocol:

From a holding potential of -120 mV, apply a 500 ms conditioning prepulse to various

potentials (e.g., -130 mV to 0 mV in 10 mV increments).[12]

Follow the prepulse with a test pulse to 0 mV to measure the available channels.

Normalize the peak current during the test pulse to the maximum current and plot against

the prepulse potential. Fit the data with a Boltzmann function to determine the half-

maximal inactivation voltage (V½).[11][12]

Concentration-Response Protocol:

Hold the cell at a potential of -120 mV and apply a depolarizing test pulse (e.g., to 0 mV

for 20 ms) at a low frequency (e.g., 0.1 Hz).[9]

Apply increasing concentrations of the test compound and record the peak and/or

sustained current until a steady-state effect is reached.

Plot the percentage of current inhibition or potentiation against the logarithm of the

compound concentration and fit with a Hill equation to determine the IC₅₀ or EC₅₀.[11]
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Caption: Veratrine's signaling pathway on voltage-gated sodium channels.
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Caption: Experimental workflow for validating sodium channel kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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